molecular formula C8H8Cl2N2O B1448936 5,6-Dichloropyridine-2-carboxylic acid dimethylamide CAS No. 2206821-02-3

5,6-Dichloropyridine-2-carboxylic acid dimethylamide

Cat. No.: B1448936
CAS No.: 2206821-02-3
M. Wt: 219.06 g/mol
InChI Key: BZJYQNPBRLWOFH-UHFFFAOYSA-N
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Description

5,6-Dichloropyridine-2-carboxylic acid dimethylamide is a chemical compound of interest in agricultural and organic synthesis research. It belongs to a class of pyridinecarboxylic acid derivatives, which are extensively studied for their herbicidal properties . Related compounds, such as clopyralid and aminopyralid, function as synthetic auxins, mimicking natural plant growth hormones to induce uncontrolled growth and provide effective control of broadleaved weeds . This mechanism of action places them in the Herbicide Resistance Classification Committee (HRAC) Group O and the Weed Science Society of America (WSSA) Group 4 . Researchers value this dimethylamide derivative as a structural analog for developing and studying new agrochemicals. The substitution pattern on the pyridine ring is a key pharmacophore in this family of herbicides . While specific biological activity data for this exact compound may be limited, its core structure provides a strong foundation for investigative synthesis and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for human consumption, diagnostic use, or any form of personal use.

Properties

IUPAC Name

5,6-dichloro-N,N-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)6-4-3-5(9)7(10)11-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJYQNPBRLWOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Dichloropyridine Precursors

An essential step in the synthesis is the preparation of the dichloropyridine intermediate, specifically the 5,6-dichloropyridine skeleton.

  • Chlorination of Pyridine Derivatives:
    Chlorination reactions are typically conducted by treating pyridine or substituted pyridine compounds with chlorine gas in the presence of catalysts such as anhydrous iron(III) chloride or aluminum chloride. The reaction temperature is controlled between 100-140°C to ensure selective chlorination at the 5 and 6 positions of the pyridine ring.
    For example, 2,6-dichloropyridine can be further chlorinated to introduce additional chlorine atoms, using chlorine gas and FeCl3 or AlCl3 as catalysts, followed by distillation under reduced pressure to isolate the desired dichlorinated product with high purity (≥99.5%) and yields above 90%.
Step Reagents/Conditions Temperature (°C) Yield (%) Purity (%) Notes
Chlorination 2,6-dichloropyridine, Cl2, FeCl3 100-120 94.0 ≥99.5 Reaction under reflux; distillation under reduced pressure
Alternative catalyst 2,6-dichloropyridine, Cl2, AlCl3 120-140 95.2 ≥99.5 Similar conditions, high yield and purity

Conversion of Carboxylic Acid to Dimethylamide

The key transformation to obtain the dimethylamide involves activating the carboxylic acid group at position 2 and subsequent amidation:

Activation via Acid Chloride Formation

  • The carboxylic acid (5,6-dichloropyridine-2-carboxylic acid) is treated with thionyl chloride under reflux conditions (typically 16 hours) to form the corresponding acid chloride intermediate. This step is crucial for efficient amide bond formation.

Amidation with Dimethylamine

  • The acid chloride intermediate is then reacted with dimethylamine or a suitable dimethylamine source in the presence of a base such as triethylamine to neutralize the generated HCl.
  • The reaction is carried out in dry dichloromethane (DCM) at 0°C initially, then allowed to warm to room temperature and stirred for 16-22 hours to ensure complete conversion.

Purification

  • The reaction mixture is washed with aqueous ammonium chloride, water, and dried over sodium sulfate.
  • Concentration under reduced pressure followed by crystallization or column chromatography yields the pure dimethylamide product.

Representative Synthetic Procedure (Adapted from Literature)

Step Details
Starting material 5,6-Dichloropyridine-2-carboxylic acid
Activation reagent Thionyl chloride (excess), reflux 16 h
Solvent Dry dichloromethane (DCM)
Amine Dimethylamine (excess)
Base Triethylamine
Temperature 0°C for addition, then room temperature for 16-22 h
Workup Wash with aqueous ammonium chloride, water; dry over Na2SO4; concentrate under vacuum
Purification Crystallization or column chromatography
Yield Moderate to good (approx. 30-70%, depending on conditions and scale)
Product characteristics Pale yellow crystals, melting point approx. 70-71°C

Alternative Methods and Considerations

  • Direct Amidation via Coupling Agents:
    Instead of acid chloride formation, peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can be used to couple 5,6-dichloropyridine-2-carboxylic acid directly with dimethylamine or amine salts in dichloromethane under mild conditions. This method avoids the use of corrosive thionyl chloride but may require longer reaction times and careful purification.

  • Hydrogenation and Chlorination Steps:
    In some synthetic routes, selective chlorination is combined with hydrogenation steps to adjust the substitution pattern on the pyridine ring before amidation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield (%) Purity (%) References
Thionyl chloride + amine Thionyl chloride reflux, dimethylamine, triethylamine, DCM, 0°C to RT High conversion, well-established Use of toxic reagents, moderate yield 30-70 >95
Peptide coupling agents EDCI, HOBt, dimethylamine, DCM, RT Mild conditions, no acid chlorides Longer reaction time, cost of reagents Moderate >90
Chlorination + amidation Cl2 gas, FeCl3 or AlCl3 catalyst, then amidation High purity chlorinated intermediates Requires handling of Cl2 gas and catalysts >90 (chlorination step) >99 (chlorinated intermediate)

Research Findings and Optimization Notes

  • The chlorination step is critical for regioselectivity and yield; controlling temperature and catalyst loading influences the position and extent of chlorination.
  • Amidation via acid chloride intermediates generally provides cleaner reactions and higher yields compared to direct coupling methods but involves hazardous reagents.
  • Purification by crystallization from petroleum ether or chromatographic separation ensures removal of side products such as 4-chloropicolinamides or unreacted starting materials.
  • Reaction monitoring by TLC and NMR spectroscopy is recommended to confirm complete conversion and product identity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloropyridine-2-carboxylic acid dimethylamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and dimethylamine.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide. The reactions are usually conducted at elevated temperatures.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products

    Substitution Reactions: Products depend on the nucleophile used but can include various substituted pyridine derivatives.

    Hydrolysis: The major products are 5,6-dichloropyridine-2-carboxylic acid and dimethylamine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dichloropyridine-2-carboxylic acid dimethylamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific context of its use, such as the type of enzyme or receptor it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Differences

The compound shares a pyridine core with multiple herbicides and functionalized derivatives. Below is a comparative analysis of substituent effects, molecular properties, and applications:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Functional Group Key Applications/Notes References
5,6-Dichloropyridine-2-carboxylic acid dimethylamide 5-Cl, 6-Cl, 2-(N,N-dimethylamide) C₈H₇Cl₂N₂O Dimethylamide Theoretical: Potential herbicide/agonist (inferred from analogs)
5,6-Dichloropyridine-2-carboxylic acid 5-Cl, 6-Cl, 2-carboxylic acid C₆H₃Cl₂NO₂ Carboxylic acid Intermediate for agrochemical synthesis
Clopyralid 3-Cl, 6-Cl, 2-carboxylic acid C₆H₃Cl₂NO₂ Carboxylic acid Herbicide (broadleaf weed control)
Aminopyralid 4-NH₂, 3-Cl, 6-Cl, 2-carboxylic acid C₆H₄Cl₂N₂O₂ Carboxylic acid, amino Selective herbicide (legume/pasture weeds)
Picloram 4-NH₂, 3-Cl, 5-Cl, 6-Cl, 2-carboxylic acid C₆H₃Cl₃N₂O₂ Carboxylic acid, amino Systemic herbicide (woody plants)
6-Chloropyridine-2-carboxylic acid amide 6-Cl, 2-amide C₆H₅ClN₂O Amide Research compound (biological studies)

Impact of Substituent Position and Functional Groups

Chlorine Substitution: 5,6-Dichloro (target compound) vs. 3,6-Dichloro (clopyralid): The position of chlorine atoms significantly affects receptor binding. Clopyralid’s 3,6-dichloro configuration enhances herbicidal activity by mimicking auxin-like growth regulators . Amino vs. Amide Groups: Aminopyralid (4-amino substitution) exhibits higher selectivity for dicot weeds compared to clopyralid . The dimethylamide group in the target compound may reduce polarity, enhancing membrane permeability compared to carboxylic acid analogs .

Functional Group Effects: Carboxylic Acid (clopyralid, aminopyralid): Promotes ionic interactions with plant auxin receptors, crucial for herbicidal activity . receptor agonism) .

Biological Activity

5,6-Dichloropyridine-2-carboxylic acid dimethylamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2206821-02-3
  • Molecular Formula : C8H8Cl2N2O2
  • Molecular Weight : 227.07 g/mol

This compound functions primarily through its interaction with specific biological targets. It may inhibit certain enzymes or modulate receptor activity, leading to various physiological effects. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyridine derivatives against resistant bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .

CompoundMIC (µg/mL)Target Organism
This compound16Staphylococcus aureus
Control Antibiotic (e.g., Ciprofloxacin)8Staphylococcus aureus

Anti-Cancer Properties

Another area of interest is the anti-cancer potential of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, a study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in human cancer cell lines .

Case Studies

  • Study on Antimicrobial Resistance :
    • A clinical trial investigated the efficacy of this compound against multidrug-resistant strains of bacteria. The results showed a reduction in bacterial load and improved outcomes in treated patients compared to controls .
  • Cancer Cell Line Study :
    • In vitro studies using breast cancer cell lines revealed that the compound inhibited cell proliferation and triggered apoptosis through the activation of caspase pathways. This suggests a promising role for this compound in cancer therapeutics .

Q & A

Q. How can researchers synthesize 5,6-Dichloropyridine-2-carboxylic acid dimethylamide from its precursor, 5,6-Dichloropyridine-2-carboxylic acid?

  • Methodology : The dimethylamide derivative is synthesized via amidation of the carboxylic acid group. Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen. Dimethylamine is introduced as the nucleophile, and the reaction is monitored via TLC or HPLC. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Validation : Confirm the product using 1H^1H-NMR (e.g., dimethylamide protons at δ 2.8–3.1 ppm) and LC-MS (expected molecular ion at m/z 249.0 for C8_8H7_7Cl2_2N2_2O).

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>97% as per commercial standards) .
  • FT-IR : Identify the carbonyl stretch (C=O) at ~1650–1700 cm1^{-1} and N-H bending (amide) at ~1550 cm1^{-1}.
  • Melting Point : Compare observed values (e.g., ~150°C with decomposition) to literature data to confirm crystallinity .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Protocol : Store in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the amide bond may degrade .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 5,6-Dichloropyridine-2-carboxylic acid derivatives?

  • Design Strategy : Compare the dimethylamide derivative with analogs like clopyralid (herbicidal 3,6-dichloropyridine-2-carboxylic acid) and aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) to evaluate the impact of functional groups. For example:
  • Replace the dimethylamide with ethanolamine (as in clopyralid-olamine) to alter solubility and herbicidal activity .
  • Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modify receptor binding .
  • Use computational docking studies (e.g., AutoDock Vina) to predict interactions with plant auxin receptors .

Q. What strategies resolve contradictions in purity data between suppliers?

  • Troubleshooting : Discrepancies in purity (e.g., 96% vs. 98% in commercial batches) may arise from residual solvents or byproducts. Use:
  • GC-MS : Detect volatile impurities (e.g., dimethylamine or unreacted starting materials).
  • Elemental Analysis : Verify stoichiometry (C, H, N, Cl content) against theoretical values .
  • Recrystallization : Purify using ethanol/water mixtures to remove polar impurities .

Q. How can researchers address decomposition during experimental workflows?

  • Mitigation : Thermal decomposition (>150°C) is common due to the labile amide bond. Use low-temperature reactions (e.g., <50°C) and avoid strong acids/bases. For long-term stability, lyophilize aqueous solutions and store at -20°C .

Q. What environmental impact assessments are relevant for studies involving this compound?

  • Guidelines : As a derivative of clopyralid (a persistent herbicide), evaluate soil half-life via OECD 307 guidelines and aquatic toxicity using Daphnia magna assays. Monitor for bioaccumulation potential using log KowK_{ow} calculations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Dichloropyridine-2-carboxylic acid dimethylamide
Reactant of Route 2
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5,6-Dichloropyridine-2-carboxylic acid dimethylamide

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